molecular formula C10H17NOS.HCl.1/2H2O B1574237 (-)-Cevimeline hydrochloride hemihydrate

(-)-Cevimeline hydrochloride hemihydrate

カタログ番号 B1574237
分子量: 244.78
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cevimeline hydrochloride hemihydrate, a novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome.  The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.

科学的研究の応用

Structural and Physicochemical Properties

(-)-Cevimeline hydrochloride hemihydrate, a muscarinic receptor agonist, is formulated as a solid hydrochloride hemihydrate for pharmaceutical use due to its liquid base form at ambient conditions. The synthesis of cevimeline yields cis- and trans-isomers, with only the cis-isomer recognized as the active pharmaceutical ingredient (API). Structural and physicochemical investigations have revealed that the cis-isomer has less dense crystal packing, a lower melting point, and higher solubility compared to the trans-isomer (Stepanovs et al., 2016).

Pharmacological Properties

Cevimeline's efficacy in treating symptoms of xerostomia, particularly in Sjögren’s syndrome, has been well-documented. It functions as a muscarinic M3 agonist, stimulating salivary secretion effectively in both normal and impaired salivary gland function. Clinical trials have demonstrated its ability to increase salivary flow and improve xerostomia symptoms. Furthermore, cevimeline induces moderate and lasting increases in salivary flow, with effects maintained for at least 4 to 6 hours (Yasuda & Niki, 2002).

Salivation and Tear Secretion

Cevimeline has been shown to increase saliva and tear secretions through direct stimulation of muscarinic receptors in salivary and lacrimal glands. Its efficacy in increasing saliva secretion is observed in both normal and autoimmune disease mice, as well as in X-irradiated rats with saliva secretion defects (Iga et al., 1998).

Clinical Potential in Xerostomia

Clinical studies have demonstrated the effectiveness of cevimeline in improving salivary flow and subjective and objective symptoms in patients with xerostomia due to Sjögren’s syndrome. It has shown promising results in both short-term and long-term treatments (Shiozawa, 2002).

Efficacy Prediction in Sjögren’s Syndrome

The efficacy of cevimeline in treating xerostomia in Sjögren’s syndrome patients can be predicted by clinical and immunological factors. For example, patients with normal sialography findings, negative minor salivary gland biopsy, and absence of anti-La/SS-B antibodies have higher rates of improvement in salivary flow rates compared to those with positive findings (Yamada et al., 2007).

Long-Term Safety in Postirradiation Xerostomia

In a study assessing the long-term safety of cevimeline in treating radiation-induced xerostomia in head-and-neck cancer patients, cevimeline was generally well tolerated over 52 weeks. It showed significant improvement in dry mouth symptoms in most subjects (Chambers et al., 2007).

特性

製品名

(-)-Cevimeline hydrochloride hemihydrate

分子式

C10H17NOS.HCl.1/2H2O

分子量

244.78

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。